REACTION_CXSMILES
|
C([C:3]1([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:8][CH2:7][CH2:6][C:5](=O)[CH2:4]1)C.[CH3:15][NH:16][NH2:17]>C(O)CC>[CH:3]1([C:10]2[CH2:11][C:12](=[O:14])[N:16]([CH3:15])[N:17]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
ethyl 3-oxo-cyclohexanepropionic acid
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CC(CCC1)=O)CCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
methylhydrazine
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux during 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to a residual oil
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NN(C(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |